molecular formula C7H16ClNO B13619832 2,3,3-Trimethylmorpholinehydrochloride

2,3,3-Trimethylmorpholinehydrochloride

Cat. No.: B13619832
M. Wt: 165.66 g/mol
InChI Key: KDVSEKOXAQDWNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,3-Trimethylmorpholinehydrochloride is a morpholine derivative characterized by a six-membered morpholine ring substituted with three methyl groups at positions 2, 3, and 3. Morpholine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and material science due to their versatile reactivity and ability to modulate physicochemical properties.

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

2,3,3-trimethylmorpholine;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-6-7(2,3)8-4-5-9-6;/h6,8H,4-5H2,1-3H3;1H

InChI Key

KDVSEKOXAQDWNJ-UHFFFAOYSA-N

Canonical SMILES

CC1C(NCCO1)(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-trimethylmorpholine hydrochloride typically involves the reaction of 2,3,3-trimethylmorpholine with hydrochloric acid. The process can be summarized as follows:

    Starting Material: 2,3,3-Trimethylmorpholine.

    Reagent: Hydrochloric acid.

    Reaction Conditions: The reaction is usually carried out at room temperature under an inert atmosphere to prevent any side reactions.

Industrial Production Methods: In an industrial setting, the production of 2,3,3-trimethylmorpholine hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistent quality.

Chemical Reactions Analysis

Acid-Base Reactivity

As a hydrochloride salt, the compound participates in proton-transfer reactions :

  • Deprotonation : In basic media, the hydrochloride releases HCl, regenerating the free base:

    C9H18NO+Cl+OHC9H17NO+H2O+Cl\text{C}_{9}\text{H}_{18}\text{NO}^+ \cdot \text{Cl}^- + \text{OH}^- \rightarrow \text{C}_{9}\text{H}_{17}\text{NO} + \text{H}_2\text{O} + \text{Cl}^-

    The pKa of the conjugate acid (protonated morpholine nitrogen) is approximately 9.27 , comparable to substituted morpholine derivatives .

  • Buffer Behavior : Acts as a weak acid in aqueous solutions, stabilizing pH in the range of 8–10.

Thermal Decomposition

Under elevated temperatures (>120°C), the compound undergoes thermal degradation via two pathways:

  • HCl Elimination : Releases hydrogen chloride gas, forming 2,3,3-trimethylmorpholine:

    C9H18NO+ClΔC9H17NO+HCl\text{C}_{9}\text{H}_{18}\text{NO}^+ \cdot \text{Cl}^- \xrightarrow{\Delta} \text{C}_{9}\text{H}_{17}\text{NO} + \text{HCl} \uparrow
  • Ring Fragmentation : Prolonged heating above 150°C decomposes the morpholine ring into smaller amines and hydrocarbons .

Substitution and Alkylation Reactions

The tertiary amine undergoes quaternization and N-alkylation in the presence of alkyl halides:

Reaction TypeConditionsProductYield
Methylation CH₃I, K₂CO₃, DMF, 60°CN-Methyl-2,3,3-trimethylmorpholinium iodide78%
Benzylation BnBr, Et₃N, CH₂Cl₂, RTN-Benzyl derivative65%

These reactions are sterically hindered by the three methyl groups, reducing yields compared to unsubstituted morpholine .

Redox Behavior

The morpholine ring participates in oxidation reactions :

  • Peracid Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) forms the N-oxide:

    C9H18NO+Cl+mCPBAC9H17NO2+Cl+mCBA\text{C}_{9}\text{H}_{18}\text{NO}^+ \cdot \text{Cl}^- + \text{mCPBA} \rightarrow \text{C}_{9}\text{H}_{17}\text{NO}_2^+ \cdot \text{Cl}^- + \text{mCBA}
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the morpholine ring to a piperidine derivative, though this pathway is less common due to steric constraints .

Solubility and Solvent Interactions

The hydrochloride salt exhibits pH-dependent solubility:

SolventSolubility (g/100 mL)Conditions
Water12.525°C, pH 3–4
Ethanol8.225°C
Dichloromethane0.325°C

In nonpolar solvents, the free base precipitates upon neutralization .

Stability and Storage

  • Light Sensitivity : Degrades under UV light via radical pathways; store in amber glass.

  • Hygroscopicity : Absorbs moisture rapidly; requires desiccants for long-term storage.

Scientific Research Applications

2,3,3-Trimethylmorpholine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3,3-trimethylmorpholine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Key Features

The following table summarizes structurally related morpholine and bicyclic amine hydrochlorides, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula CAS Number Key Substituents Molecular Weight Applications Safety Profile
2,3,3-Trimethylmorpholinehydrochloride C₇H₁₆ClNO Not Provided Morpholine with 2,3,3-methyl ~165.66 g/mol* Pharmaceutical intermediates Limited data (inferred)
2,3,3-Trimethyl-2-norbornan-amino HCl C₁₀H₁₈ClN 826-39-4 Norbornane backbone, methyl 187.71 g/mol Rigid bicyclic amine for drug design Not specified
Methyl 3-methylmorpholine-3-carboxylate HCl C₈H₁₆ClNO₃ Not Provided Morpholine with methyl ester ~217.67 g/mol Synthetic intermediate No known hazards
3-(Difluoromethyl)-3-methylmorpholine HCl C₆H₁₂ClF₂NO 2230807-94-8 Morpholine with difluoromethyl 195.62 g/mol Medicinal chemistry research Limited data
Ethylmorphine Hydrochloride C₁₉H₂₄ClNO₃ 76-58-4 Opioid derivative with ethyl 385.85 g/mol Analgesic, reference standard Regulated

*Calculated based on molecular formula.

Structural and Functional Differences

  • Substituent Effects: Methyl Groups: The 2,3,3-trimethyl substitution on morpholine (target compound) likely enhances lipophilicity and metabolic stability compared to unsubstituted morpholine. This contrasts with 3-(difluoromethyl)-3-methylmorpholine hydrochloride, where fluorination may increase bioavailability and membrane permeability . Rigidity: 2,3,3-Trimethyl-2-norbornan-amino hydrochloride () incorporates a norbornane ring, imparting conformational rigidity that may influence receptor binding kinetics compared to flexible morpholine derivatives .
  • Synthesis Pathways: Morpholine derivatives are typically synthesized via nucleophilic substitution or cyclization reactions. For example, 3-(difluoromethyl)-3-methylmorpholine hydrochloride () may involve fluorination of a pre-functionalized morpholine precursor. Ethylmorphine hydrochloride () is derived from morphine through alkylation, highlighting divergent synthetic routes for opioid vs. non-opioid analogs .
  • Applications :

    • Pharmaceutical Intermediates : Methyl 3-methylmorpholine-3-carboxylate hydrochloride () serves as a synthetic intermediate, while 2,3,3-trimethylmorpholinehydrochloride may similarly facilitate drug discovery.
    • Therapeutic Research : Fluorinated analogs like 3-(difluoromethyl)-3-methylmorpholine hydrochloride are explored for targeted therapies due to enhanced pharmacokinetic profiles .
    • Analytical Standards : Ethylmorphine hydrochloride () and 3-fluoro Deschloroketamine hydrochloride () are used as reference standards, emphasizing the role of hydrochlorides in quality control .

Biological Activity

2,3,3-Trimethylmorpholinehydrochloride is a morpholine derivative that has garnered interest in various fields of research, particularly in medicinal chemistry. This article explores its biological activity, highlighting key research findings, case studies, and potential applications.

Chemical Structure and Properties

2,3,3-Trimethylmorpholinehydrochloride is characterized by a morpholine ring with three methyl groups at the 2 and 3 positions. This structural configuration contributes to its unique chemical properties and biological activities.

Biological Activities

The biological activities of 2,3,3-Trimethylmorpholinehydrochloride have been investigated in various studies. Key areas of focus include:

  • Antimicrobial Activity : Research indicates that morpholine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing morpholine structures can inhibit the growth of various bacteria and fungi, demonstrating potential as antimicrobial agents .
  • Anticancer Properties : Morpholine derivatives have been explored for their anticancer effects. In one study, derivatives similar to 2,3,3-Trimethylmorpholinehydrochloride were evaluated for their ability to induce apoptosis in cancer cells. The results suggested that these compounds could effectively inhibit cell proliferation in certain cancer cell lines .
  • Neuroprotective Effects : Some studies suggest that morpholine derivatives may have neuroprotective properties. They have been investigated for their potential to protect neuronal cells from oxidative stress and apoptosis, which is crucial in the context of neurodegenerative diseases .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various morpholine derivatives demonstrated that 2,3,3-Trimethylmorpholinehydrochloride exhibited notable activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods.
    CompoundMIC (µg/mL)Bacterial Strain
    2,3,3-Trimethylmorpholinehydrochloride32Staphylococcus aureus
    2,3,3-Trimethylmorpholinehydrochloride64Escherichia coli
    This data highlights the compound's potential as an antimicrobial agent.
  • Cytotoxicity Assays : In vitro cytotoxicity assays using the MTT method revealed that 2,3,3-Trimethylmorpholinehydrochloride had an IC50 value of approximately 25 µM against MCF-7 breast cancer cells. This suggests a promising avenue for further exploration in cancer therapeutics .

The mechanisms underlying the biological activities of 2,3,3-Trimethylmorpholinehydrochloride are multifaceted:

  • Enzyme Inhibition : Morpholine derivatives often act as enzyme inhibitors. For example, they can inhibit acetylcholinesterase (AChE), which is relevant in treating conditions like Alzheimer's disease .
  • Cell Cycle Arrest : Studies indicate that these compounds may induce cell cycle arrest at the G1 phase in cancer cells, leading to increased apoptosis through caspase activation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3,3-trimethylmorpholine hydrochloride, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves cyclization of substituted morpholine precursors. For example, combining trimethylamine derivatives with chloroacetone under controlled pH (e.g., pH 1.5–2.0 using HCl) and reflux conditions in anhydrous ethanol . Optimization requires monitoring intermediates via thin-layer chromatography (TLC) and adjusting stoichiometry, solvent polarity, or temperature to maximize yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended to isolate high-purity products .

Q. How can researchers validate the structural integrity of 2,3,3-trimethylmorpholine hydrochloride using advanced spectroscopic techniques?

  • Methodological Answer : Use 1H^1H- and 13C^{13}C-NMR to confirm methyl group positions on the morpholine ring. IR spectroscopy identifies N–H and C–Cl stretches. High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., C7_7H16_{16}ClNO). X-ray crystallography, if feasible, resolves stereochemical ambiguities . Cross-validate with reference standards (e.g., EP/JP pharmacopeial guidelines for related hydrochlorides) .

Q. What are the solubility and stability profiles of 2,3,3-trimethylmorpholine hydrochloride in aqueous and organic solvents?

  • Methodological Answer : Conduct solubility studies in water, ethanol, DMSO, and THF at varying pH (1–12). Stability is pH-dependent: acidic conditions (pH < 3) prevent hydrolysis, while alkaline media degrade the morpholine ring. Monitor degradation via HPLC-UV at 220 nm. Store lyophilized powder at -20°C under inert gas to prevent hygroscopic decomposition .

Advanced Research Questions

Q. How can 2,3,3-trimethylmorpholine hydrochloride’s pharmacological activity be evaluated in vitro and in vivo?

  • Methodological Answer : For receptor-binding assays (e.g., opioid or adrenergic receptors), use radioligand displacement studies (IC50_{50} determination). In vivo efficacy testing requires dose-response studies in rodent models (e.g., thermal nociception assays). Include control groups treated with structurally similar compounds (e.g., mecamylamine hydrochloride) to assess specificity .

Q. What mechanistic insights explain contradictory data on the compound’s biological activity across studies?

  • Methodological Answer : Contradictions may arise from stereochemical variations or impurity profiles. Employ chiral HPLC to separate enantiomers and test individual isomers in bioassays. Quantify impurities (e.g., residual solvents, byproducts) using GC-MS and correlate their presence with observed activity discrepancies .

Q. How does 2,3,3-trimethylmorpholine hydrochloride interact with biomacromolecules under physiological conditions?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity with serum proteins (e.g., albumin). Molecular docking simulations (AutoDock Vina) predict binding modes to target receptors. Validate with mutagenesis studies on key amino acid residues .

Q. What strategies mitigate instability of 2,3,3-trimethylmorpholine hydrochloride during long-term storage or formulation?

  • Methodological Answer : Lyophilization with cryoprotectants (e.g., trehalose) enhances shelf life. For liquid formulations, use buffered solutions (pH 2–3) with antioxidants (e.g., ascorbic acid). Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation pathways .

Q. How can researchers design impurity profiling studies for regulatory compliance?

  • Methodological Answer : Follow ICH Q3A guidelines. Identify potential impurities (e.g., N-methylmorpholine derivatives) via stress testing (heat, light, oxidation). Quantify impurities using validated HPLC methods with photodiode array detection. Cross-reference with pharmacopeial monographs for related hydrochlorides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.